2-(bromomethyl)-6-methyl-4-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-6-methyl-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDNIOLHPZZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 2 Bromomethyl 6 Methyl 4 Nitropyridine
Reactivity of the Bromomethyl Group
The presence of a strong electron-withdrawing nitro group on the pyridine (B92270) ring significantly influences the reactivity of the bromomethyl moiety. acs.org This electronic effect enhances the electrophilicity of the benzylic carbon, making the bromomethyl group highly susceptible to reactions with a wide range of nucleophiles. acs.org
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The bromomethyl group of 2-(bromomethyl)-6-methyl-4-nitropyridine is an excellent electrophile for nucleophilic substitution reactions, typically proceeding through an SN2 mechanism. nih.govorganic-chemistry.org In this concerted process, a nucleophile attacks the electron-deficient carbon atom, leading to the simultaneous displacement of the bromide leaving group. organic-chemistry.orgchemicalbook.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. acs.org
A variety of nucleophiles can effectively displace the bromide. Reactions with nitrogen and sulfur nucleophiles are particularly common, leading to the formation of stable C-N and C-S bonds, respectively. acs.org For instance, amines and thiols readily react with the compound to yield the corresponding substituted pyridine derivatives. acs.orgnih.gov The electron-withdrawing nature of the 4-nitro group polarizes the pyridine ring, which in turn increases the reactivity of the 2-bromomethyl group toward such substitutions. acs.org
Below is a table summarizing typical nucleophilic substitution reactions at the bromomethyl position.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Reagent | Product Type |
|---|---|---|
| Amine | Primary/Secondary Amines | Substituted Aminomethylpyridine |
| Thiol | Thiourea | Thiouronium Salt Intermediate |
| Azide | Sodium Azide | Azidomethylpyridine |
Cross-Coupling Reactions at the Bromomethyl Carbon
While the aromatic halides of pyridine derivatives are commonly used in Suzuki-Miyaura cross-coupling reactions, the bromomethyl group offers a site for coupling sp³-hybridized carbon atoms. nih.govresearchgate.netbeilstein-journals.org This functionality is analogous to that of benzylic halides, which are known to participate in various palladium-catalyzed cross-coupling reactions like Negishi, Kumada-Corriu, and Suzuki couplings to form C-C bonds. acs.orgnih.govwikipedia.org
The general mechanism for these reactions involves a catalytic cycle:
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group, forming a palladium(II) intermediate. youtube.com
Transmetalation : An organometallic reagent (e.g., organozinc in Negishi coupling, Grignard reagent in Kumada coupling) transfers its organic group to the palladium center, displacing the halide. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. youtube.com
For benzylic bromides, specific ligands are often crucial to prevent side reactions like β-hydride elimination. acs.org For example, the Kumada-Corriu reaction of secondary benzylic bromides with Grignard reagents can be optimized using a Xantphos ligand. acs.org Similarly, Negishi coupling, which uses organozinc reagents, is a powerful tool for C-C bond formation and is known to be tolerant of many functional groups. organic-chemistry.orgwikipedia.orgorgsyn.org Although specific examples for this compound are not extensively documented, the reactivity of its benzylic-type bromide makes it a suitable candidate for these transformations.
Alkylation Reactions Utilizing the Bromomethyl Functionality
The high reactivity of the bromomethyl group in nucleophilic substitutions makes this compound an effective alkylating agent. acs.org It can be used to introduce the (6-methyl-4-nitropyridin-2-yl)methyl moiety onto various substrates through N-alkylation, S-alkylation, and C-alkylation.
N-Alkylation : The reaction with primary or secondary amines results in the alkylation of the nitrogen atom, forming a new C-N bond. This is a common strategy for building more complex heterocyclic structures.
S-Alkylation : Thiol-containing compounds are readily alkylated at the sulfur atom, a reaction frequently used in the synthesis of pharmaceutical intermediates. nih.gov
C-Alkylation : Carbanions, such as those derived from malonic esters or other activated methylene (B1212753) compounds, can attack the bromomethyl group to form new carbon-carbon bonds. This extends the carbon skeleton, allowing for the construction of elaborate molecular frameworks.
This alkylating ability is particularly noted in medicinal chemistry, where similar compounds are investigated as agents that can alkylate biological macromolecules like DNA. nih.gov
Intramolecular Cyclization Pathways Triggered by the Bromomethyl Group
The reactive nature of the bromomethyl group can be harnessed to construct fused heterocyclic ring systems through intramolecular cyclization. This synthetic strategy typically involves a two-step process. First, this compound reacts with a bifunctional nucleophile, where one site displaces the bromide. The second functional group on the tethered chain then reacts with another site on the pyridine ring to close the new ring.
Reactivity of the Nitro Group
The nitro group at the C4 position of the pyridine ring is a strong electron-withdrawing group, which plays a dual role. acs.org It activates the bromomethyl group at C2 and also significantly influences the reactivity of the pyridine ring itself, particularly towards nucleophilic attack. acs.orgnih.gov
Nucleophilic Aromatic Substitution at the Nitro-Substituted Position
In certain heterocyclic systems, a nitro group can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The pyridine ring, being inherently electron-deficient, is already susceptible to nucleophilic attack, and this reactivity is greatly enhanced by the presence of a strongly electron-withdrawing nitro group. youtube.comnih.gov
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Addition : A nucleophile attacks the carbon atom bearing the nitro group (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which stabilizes the intermediate. nih.gov
Elimination : The aromaticity of the ring is restored by the expulsion of the nitro group as a nitrite (B80452) anion (NO₂⁻).
This reaction has been demonstrated in related nitropyridine systems. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be displaced by various nucleophiles, including fluoride (B91410) ions and thiols. nih.gov Studies on 2-methyl-3-nitropyridines show that the nitro group can be selectively substituted even in the presence of other potential leaving groups like halogens, highlighting its high nucleofugal character in these activated systems. youtube.comorgsyn.org
Table 2: Examples of Nucleophilic Aromatic Substitution of a Nitro Group
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Fluoride (from CsF) | Methyl 3-fluoropyridine-4-carboxylate | |
| Methyl 3-nitropyridine-4-carboxylate | Various O, N, S nucleophiles | Substituted pyridine-4-carboxylates | nih.gov |
| 2-Methyl-5-chloro-3-nitropyridine | Thiolates (e.g., BnS⁻) | 2-Methyl-5-chloro-3-(benzylthio)pyridine | youtube.com |
Reduction Reactions of the Nitro Group to Amine Functionalities
The transformation of the nitro group in this compound to an amine functionality is a pivotal reaction, yielding the corresponding 4-aminopyridine (B3432731) derivative. This reduction can be accomplished through various synthetic methodologies, with catalytic hydrogenation and metal-based reductions being the most prevalent.
Catalytic hydrogenation stands as a primary method for this conversion. researchgate.net This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts for the hydrogenation of nitroarenes include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netwikipedia.org The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under controlled temperature and pressure. researchgate.netstackexchange.com For instance, the reduction of nitroarenes can be effectively achieved using a palladium catalyst on an acidic support, which demonstrates good activity at mild temperatures and atmospheric hydrogen pressure. researchgate.net While highly efficient, a key consideration in the catalytic hydrogenation of this compound is the potential for concurrent reduction or hydrogenolysis of the bromomethyl group. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the integrity of the bromomethyl moiety. Some platinum-based catalysts have shown good selectivity for the hydrogenation of the nitro group in the presence of other reducible groups. researchgate.net
An alternative and often more chemoselective approach involves the use of metal reagents in acidic or neutral media. youtube.com Stannous chloride (SnCl₂·2H₂O) in an alcoholic solvent like ethanol is a classic and effective method for the reduction of aromatic nitro compounds. stackexchange.com This method is known for its high chemoselectivity, often leaving other functional groups, such as halides and esters, intact. stackexchange.com The reaction proceeds by heating the nitro compound with an excess of stannous chloride until the starting material is consumed. stackexchange.com Other metals, such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid, and zinc (Zn) dust with ammonium (B1175870) chloride, are also commonly employed for this transformation. wikipedia.orgyoutube.com These methods provide a valuable alternative to catalytic hydrogenation, particularly when sensitive functional groups are present in the molecule. youtube.com
Recent advancements have also explored more environmentally benign and efficient reduction protocols. These include the use of reagents like trichlorosilane (B8805176) in the presence of an organic base, which offers a highly chemoselective reduction of nitro groups without affecting other functionalities. google.com Additionally, metal-free reduction methods using reagents such as tetrahydroxydiboron (B82485) have been developed, providing a mild and selective means to convert aromatic nitro compounds to their corresponding amines. organic-chemistry.org
The choice of reduction method for this compound depends on the desired selectivity and the compatibility with other functional groups in the molecule. Below is a table summarizing common reduction methods for nitroarenes.
| Reduction Method | Reagents | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | 1 atm H₂, Room Temperature | Can sometimes reduce other functional groups. researchgate.net |
| Metal Reduction (Acidic) | Fe/HCl or SnCl₂/HCl | Reflux | Generally good selectivity for the nitro group. stackexchange.com |
| Metal Reduction (Neutral) | Zn/NH₄Cl | Aqueous solution | Mild conditions, can be selective. wikipedia.org |
| Transfer Hydrogenation | Hydrazine, Pd/C | Room Temperature | Avoids the use of H₂ gas. wikipedia.org |
| Metal-Free Reduction | Tetrahydroxydiboron | Room Temperature, Water | High chemoselectivity. organic-chemistry.org |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic imparted by the electronegative nitrogen atom. wikipedia.org This inherent electronic nature, further modulated by the substituents, governs its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Patterns on Nitropyridines
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. wikipedia.org The presence of a strong electron-withdrawing nitro group at the 4-position of this compound further deactivates the ring, making EAS reactions particularly challenging. youtube.com
In pyridine itself, electrophilic substitution, when it does occur, preferentially takes place at the 3- and 5-positions, which are the most electron-rich carbons. wikipedia.org The directing effects of the substituents on the this compound ring—the methyl group at C6, the bromomethyl group at C2, and the nitro group at C4—play a crucial role in determining the regioselectivity of any potential EAS reaction.
Nitro Group (-NO₂): As a powerful deactivating group, the nitro group directs incoming electrophiles to the meta position relative to itself. youtube.compressbooks.pub In this case, the positions meta to the C4-nitro group are C3 and C5.
Methyl Group (-CH₃): An alkyl group is a weak activating group and an ortho, para-director. pressbooks.pub Relative to the C6-methyl group, the ortho position is C5 and the para position is C3.
Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered to be a deactivating group due to the inductive effect of the bromine atom, and it would direct incoming electrophiles to the meta position, which is C3 and C5 relative to C2.
Nucleophilic Aromatic Substitution on the Pyridine Core
The electron-deficient nature of the pyridine ring, significantly enhanced by the strong electron-withdrawing nitro group at the 4-position, makes the pyridine core of this compound susceptible to nucleophilic aromatic substitution (SNA). wikipedia.orgstackexchange.com In general, nucleophilic attack on the pyridine ring occurs preferentially at the 2- and 4-positions, as the negative charge in the resulting Meisenheimer-like intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com
In the case of this compound, the nitro group at the 4-position acts as a strong activating group for SNAr reactions, making the positions ortho and para to it more electrophilic. wikipedia.orglibretexts.org The most likely site for nucleophilic attack on the pyridine ring itself would be the displacement of a suitable leaving group. While the methyl and bromomethyl groups are not typical leaving groups in SNAr, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile.
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. pressbooks.pub The presence of the nitro group is crucial for stabilizing this intermediate. libretexts.org For a nucleophile to displace the nitro group at the C4 position, it would have to attack this carbon, leading to an intermediate where the negative charge is delocalized across the pyridine ring and the other substituents.
It is important to note that the bromomethyl group at the 2-position is also a highly reactive site for nucleophilic substitution (an SN2-type reaction), and this often competes with or precedes any attack on the pyridine ring itself. The relative rates of these two processes would depend on the nature of the nucleophile and the reaction conditions. For instance, while many SNAr reactions require elevated temperatures, some can proceed under milder conditions if the ring is sufficiently activated. acsgcipr.org
C-H Functionalization of Pyridine Rings Adjacent to Substituents
Direct C-H functionalization has emerged as a powerful strategy for the modification of heterocyclic compounds, including pyridines. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. For this compound, the C-H bonds at the 3- and 5-positions are potential targets for functionalization.
The regioselectivity of C-H functionalization on substituted pyridines is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and directing group, if any. nih.gov In the case of 2,6-disubstituted pyridines, functionalization often occurs at the C3 or C5 positions. nih.gov
Various transition-metal-catalyzed methods have been developed for the C-H functionalization of pyridines, employing catalysts based on palladium, rhodium, iridium, and other metals. nih.gov These reactions can be used to introduce a wide range of functional groups, including aryl, alkyl, and silyl (B83357) groups. For instance, palladium-catalyzed diarylation of pyridines at the 2- and 6-positions has been achieved through a transient activator strategy. acs.orgbohrium.com While this specific example targets the 2,6-positions, it highlights the potential of catalytic C-H activation on the pyridine ring.
The electronic properties of the substituents on this compound would play a significant role in directing C-H functionalization. The electron-withdrawing nitro group at C4 significantly lowers the electron density at the C3 and C5 positions, which could influence the mechanism and outcome of certain C-H activation pathways. Some C-H functionalization reactions are directed by coordinating groups within the substrate. In the absence of a strong directing group, the inherent electronic properties of the substituted pyridine would be a key determinant of regioselectivity.
Synergistic Effects of Multiple Functional Groups on Chemical Reactivity
The chemical reactivity of this compound is a complex interplay of the individual properties of its three functional groups—the bromomethyl, methyl, and nitro groups—and their synergistic or antagonistic effects on the pyridine ring. The positioning of these groups at the 2-, 4-, and 6-positions creates a unique electronic and steric environment that dictates the molecule's behavior in chemical reactions.
The most prominent feature of this molecule is the strong electron-withdrawing nature of the nitro group at the 4-position. This group profoundly influences the reactivity of the entire molecule. It deactivates the pyridine ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it (C3, C5, and the C2/C6 positions). wikipedia.orgwikipedia.org
The bromomethyl group at the 2-position is an electrophilic center and a reactive site for nucleophilic substitution via an SN2-type mechanism. The reactivity of this group is enhanced by the electron-withdrawing effect of the nitro group, which polarizes the pyridine ring and further increases the electrophilicity of the benzylic carbon.
The methyl group at the 6-position has a comparatively weaker electronic influence, acting as a mild electron-donating group through induction. pressbooks.pub However, it provides steric hindrance around the C6 position and the adjacent C5 position, which can influence the regioselectivity of reactions.
The synergy between these groups is evident in several potential reaction pathways:
Competition between Nucleophilic Attack Sites: A nucleophile introduced to this system has two primary points of attack: the carbon of the bromomethyl group (SN2) and the electron-deficient pyridine ring (SNAr). The outcome of the reaction will depend on the nature of the nucleophile, the solvent, and the reaction temperature. A soft, less basic nucleophile might favor the SN2 reaction at the bromomethyl group, while a hard, strong nucleophile under forcing conditions could potentially lead to SNAr on the ring.
Modulation of Ring Reactivity: The methyl group, being weakly activating, and the bromomethyl group, being weakly deactivating, have their directing effects for electrophilic substitution largely overridden by the powerful deactivating and meta-directing nitro group. libretexts.org This leads to a strong deactivation of the ring towards electrophiles, with any potential reaction being directed to the C3 and C5 positions.
Sequential Reactions: The presence of multiple reactive sites allows for sequential functionalization. For example, the bromomethyl group could first be substituted by a nucleophile, and then the nitro group could be reduced to an amine, leading to a polysubstituted aminopyridine derivative. The order of these reactions would be crucial to avoid undesired side reactions.
In essence, the chemical personality of this compound is not simply the sum of its parts. The electronic communication between the substituents through the pyridine ring creates a nuanced reactivity profile where the outcome of a given reaction is a result of a delicate balance between electronic activation/deactivation, steric hindrance, and the specific conditions employed.
Advanced Functionalization Strategies for the Pyridine Core and Alkyl Side Chains
Transition Metal-Catalyzed Functionalization of Pyridine (B92270) Derivativesnih.govbeilstein-journals.org
Transition metal catalysis offers powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, even at typically unreactive positions. rsc.orgyoutube.com For pyridine derivatives, these methods often leverage the coordinating ability of the ring nitrogen to direct catalysts to specific sites. nih.gov
Palladium-Catalyzed C-H Functionalizationrsc.orgnih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-H activation. rsc.org In the context of pyridine derivatives, the nitrogen atom often serves as a directing group, facilitating the functionalization of the ortho C-H bonds (C2 and C6). For 2-(bromomethyl)-6-methyl-4-nitropyridine, both ortho positions are already substituted. However, functionalization of the C3 and C5 positions remains a possibility.
A common strategy to enhance and control the reactivity of pyridines in Pd-catalyzed reactions is the in-situ formation of pyridine N-oxides. nih.gov This modification alters the electronic properties of the ring and provides a robust directing group for the palladium catalyst, enabling highly selective ortho-alkenylation and arylation. nih.gov For the target molecule, conversion to the corresponding N-oxide could potentially direct functionalization to the C3 or C5 positions, although the strong deactivating effect of the C4-nitro group presents a significant challenge.
Research on 2-phenylpyridine (B120327) has shown that palladium catalysts are effective for a variety of C-H functionalization reactions at the ortho position of the phenyl group, guided by the pyridine nitrogen. rsc.org This principle of directed activation is central to achieving selectivity in complex pyridine systems.
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Pyridine Derivatives
| Substrate Type | Catalyst/Reagents | Position Functionalized | Reaction Type | Reference |
|---|---|---|---|---|
| Pyridine N-Oxides | Pd(OAc)₂, Ag₂CO₃ | Ortho (C2) | Arylation | nih.gov |
| Pyridine N-Oxides | Pd(OAc)₂, Cu(OAc)₂ | Ortho (C2) | Alkenylation | nih.gov |
| 2-Phenylpyridines | Pd(OAc)₂, TBHP | Ortho (Phenyl C) | Acylation | rsc.org |
Copper-Catalyzed Transformations and Their Scopenih.gov
Copper catalysts, being more economical than palladium, are increasingly used for cross-coupling reactions. mdpi.com For this compound, the bromomethyl group is a prime site for copper-catalyzed transformations. For instance, copper-mediated trifluoromethylation of alkyl bromides has been successfully demonstrated with related (bromomethyl)pyridines, suggesting a viable pathway for introducing CF₃ groups onto the side chain of the target compound. acs.org
The pyridine nitrogen can also play a crucial role in directing copper-catalyzed reactions. A pyridyl directing group has been shown to be essential for the successful copper-catalyzed fluorination of aryl bromides, a process that proceeds through a Cu(I)/Cu(III) catalytic cycle. rsc.org Furthermore, copper catalysis is widely employed for creating C-N bonds in Ullmann-type reactions, coupling aryl halides with N-nucleophiles. mdpi.com While the target compound features an alkyl bromide, analogous copper-catalyzed substitutions with amines, amides, or other nitrogen nucleophiles at the bromomethyl position are highly plausible.
Table 2: Scope of Copper-Catalyzed Reactions on Halogenated Pyridines and Related Substrates
| Substrate | Reagents | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| (Bromomethyl)pyridines | (TMS)₃SiOH, CF₃ source | CuCl₂ | Trifluoromethylated pyridine | acs.org |
| 2-Pyridyl Aryl Bromides | AgF | CuI | Fluorinated Aryl Pyridine | rsc.org |
| 1-Bromoalkynes | N-Heterocyclic Organozinc Reagents | CuCN·2LiCl | Functionalized N-Heterocycles | nih.gov |
Other Metal-Catalyzed Approaches for Pyridine Functionalization
Beyond palladium and copper, other transition metals and rare earth metals are effective for pyridine functionalization. nih.gov For example, yttrium complexes have been used for the C–H aminoalkylation of pyridines with nonactivated imines. This approach offers a direct method for installing aminoalkyl groups at the ortho-C–H position of the pyridine ring. nih.gov While the substituted nature of this compound complicates direct C-H activation at the ortho positions, such methodologies highlight the expanding toolkit available for modifying pyridine cores.
Metal-Free Functionalization Approaches to Pyridine Systemsnih.govjiaolei.group
Metal-free reactions provide sustainable and cost-effective alternatives for functionalizing pyridines. These methods often rely on activating the pyridine ring to make it more susceptible to nucleophilic or radical attack. jiaolei.groupresearchgate.net
One powerful strategy involves the activation of pyridines with triflic anhydride (B1165640) (Tf₂O) to form highly reactive N-triflylpyridinium salts. These intermediates can then undergo regioselective addition of various nucleophiles. mdpi.com For this compound, the C4-nitro group already strongly activates the ring towards nucleophilic attack. The reaction of related 2-R-3-nitropyridines with sulfur nucleophiles leads to the selective substitution of the nitro group, demonstrating the high reactivity of nitropyridines. nih.gov
Radical reactions, such as the Minisci reaction, offer another route for functionalizing electron-deficient pyridine rings. wikipedia.org These reactions typically introduce alkyl groups at the C2 or C4 positions. Given the electronic nature of the target compound, it would be a suitable candidate for radical functionalization, potentially at the C3 or C5 positions.
The bromomethyl group itself is a potent electrophile and can react with a wide range of nucleophiles (e.g., carbonates, thiols, amines) without the need for a metal catalyst. chemicalbook.com
Regioselective Functionalization Challenges and Methodological Solutions in Substituted Pyridinesnih.govbeilstein-journals.orgnih.gov
Regioselectivity is a major challenge in the functionalization of polysubstituted pyridines like this compound. The molecule presents several potential reaction sites: the C3 and C5 C-H bonds, the methyl group's C-H bonds, the electrophilic carbon of the bromomethyl group, and the carbon atoms attached to the nitro group (C4) and the bromine (C2-methylene).
The electronic properties of the substituents heavily influence the regiochemical outcome:
Nitro Group: As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the ortho (C3, C5) and para (C6) positions relative to the nitro group.
Methyl Group: As an electron-donating group, it slightly activates the ring for electrophilic attack.
Pyridine Nitrogen: It deactivates the ring towards electrophilic attack (by forming a pyridinium (B92312) salt) and can direct metallation to the ortho positions. nih.gov
Bromomethyl Group: This is a highly reactive site for nucleophilic substitution (S_N_2).
Achieving selective functionalization requires careful choice of reagents and reaction conditions. For example, to functionalize the C-H bonds without reacting with the bromomethyl group, one might employ transition-metal catalysis under conditions that favor C-H activation over substitution. Conversely, to target the bromomethyl group, standard nucleophilic substitution conditions would likely leave the C-H bonds untouched. Methodological solutions often involve transient directing groups or specific activation strategies that enhance the reactivity of a single position. acs.orgnih.gov The use of 3,4-pyridyne intermediates, generated from corresponding precursors, allows for the controlled synthesis of di- and tri-substituted pyridines by directing nucleophilic attack. nih.gov
Stereoselective Transformations of Pyridine Derivativesnih.gov
Introducing chirality into pyridine derivatives is crucial for their application in medicinal chemistry. Stereoselective transformations can target either the pyridine core or its side chains.
For this compound, a key opportunity for stereoselective transformation lies in the substitution of the bromine atom. A nucleophilic substitution reaction at the benzylic-like carbon of the bromomethyl group could create a new stereocenter. Achieving stereocontrol in such a reaction would likely require a chiral nucleophile or a chiral catalyst to differentiate between the two enantiotopic faces of the electrophilic center.
Another approach involves the stereoselective modification of the pyridine ring itself. For instance, metal-free, Brønsted-acid-mediated ring-expansion of related cyclopropanated heterocycles has been developed to produce highly functionalized tetrahydropyridines stereoselectively. nih.govacs.org While this is not a direct functionalization of the starting material, it showcases a strategy for building chiral, saturated heterocyclic systems from planar aromatic precursors. Although the strong electron-withdrawing nitro group might complicate many reduction-based methods, such strategies point toward potential pathways for creating complex, three-dimensional structures from substituted pyridines.
Synthetic Applications As a Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The compound serves as a key starting material for the synthesis of intricate heterocyclic structures, which are prevalent in medicinal chemistry and materials science. Nitropyridines are generally recognized as versatile precursors for a variety of mono- and polynuclear heterocyclic systems that exhibit significant biological activities. The strategic placement of the bromomethyl and nitro groups on the pyridine (B92270) ring facilitates subsequent chemical modifications to build more elaborate molecules.
A significant application of bromomethyl-nitropyridine derivatives is in annulation reactions, where a new ring is fused onto the existing pyridine scaffold. A notable strategy involves the reaction of these derivatives with aromatic amines. Research on the closely related isomer, 2-bromomethyl-3-nitropyridine, demonstrates a temperature-dependent reaction pathway. rsc.org At room temperature, a simple nucleophilic substitution occurs where the aromatic amine displaces the bromide. However, at elevated temperatures, the reaction proceeds further with an intramolecular cyclization, leading to the formation of a new pyrazole (B372694) ring fused to the pyridine core. rsc.org This transformation represents an elegant and efficient ring-closure strategy, where the initial substitution product undergoes an intramolecular condensation, driven by the proximity of the reacting groups, to form a stable bicyclic heterocyclic system.
The aforementioned ring-closure strategy provides a direct route to pyrazolopyridine isomers, which are important pharmacophores. Specifically, the reaction between bromomethyl-nitropyridines and aromatic amines can yield different isomers depending on the substitution pattern of the starting pyridine. For instance, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to form 2H-pyrazolo[4,3-b]pyridines. rsc.org In this reaction, the amine initially attacks the bromomethyl group. Subsequent intramolecular cyclization involves the amino group of the attached fragment attacking the C4 position of the pyridine ring, facilitated by the nitro group, leading to ring closure. Conversely, the reaction of 4-bromomethyl-3-nitropyridine under similar conditions yields 2H-pyrazolo[3,4-c]pyridines. rsc.org This demonstrates the versatility of bromomethyl-nitropyridine intermediates in constructing specific, fused heterocyclic systems.
Utility in Multi-Step Organic Synthesis
The compound is a valuable tool in the strategic planning and execution of multi-step synthetic sequences. youtube.com The differential reactivity of its functional groups—the highly electrophilic benzylic bromide and the reducible nitro group—allows for selective transformations at various stages of a synthetic route.
The reactive bromomethyl group is an excellent electrophilic handle for introducing a variety of substituents onto the pyridine core via nucleophilic substitution (SN2) reactions. This allows for the strategic assembly of diverse molecular libraries based on the 6-methyl-4-nitropyridine scaffold. A range of nucleophiles can be employed to create new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. Furthermore, the nitro group can be selectively reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions, adding another layer of diversity to the accessible structures.
The successful use of 2-(bromomethyl)-6-methyl-4-nitropyridine in complex syntheses hinges on the strategic management of its functional groups. The electron-withdrawing nature of the nitro group at the C4 position significantly enhances the reactivity of the C2-bromomethyl group toward nucleophilic attack by polarizing the pyridine ring. This electronic effect is a key consideration in planning synthetic steps.
A critical aspect of synthetic strategy is chemoselectivity—the selective reaction of one functional group in the presence of others. libretexts.org For instance, a synthetic plan might involve an initial SN2 reaction at the bromomethyl position, followed by the reduction of the nitro group to an amine in a subsequent step. Reversing this order would lead to a different intermediate, 2-(bromomethyl)-6-methyl-pyridin-4-amine, which would have substantially different reactivity due to the electron-donating nature of the new amino group. This interplay requires careful retrosynthetic analysis to ensure that each step proceeds with the desired outcome, avoiding unwanted side reactions and protecting groups where necessary. youtube.com
Development of Novel Synthetic Methodologies Using the Compound as a Model Substrate
While specific studies explicitly naming this compound as a model substrate are not prevalent, its chemical properties make it an excellent candidate for such a role. In the development of new synthetic methodologies, such as novel cross-coupling reactions or catalytic systems, chemists often rely on model substrates with well-defined reactivity and easily characterizable features.
This compound possesses several attributes that are advantageous for methodology development:
Distinct Reactive Sites: The presence of a reactive C-Br bond and a modifiable nitro group allows for the testing of a wide range of new transformations.
Spectroscopic Handles: The methyl group at C6 and the distinct aromatic protons provide clear signals in 1H NMR spectroscopy, facilitating the characterization of reactants and products.
Electronic Tuning: The strong electron-withdrawing nitro group provides a specific electronic environment. A new reaction's tolerance for such a group can be effectively tested, providing valuable information about its scope and limitations.
Therefore, this compound could serve as a benchmark for evaluating the efficiency and selectivity of new bond-forming reactions, particularly those aimed at functionalizing heterocyclic systems.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 2-(bromomethyl)-6-methyl-4-nitropyridine, and how do they resolve ambiguities in substitution patterns?
- Methodological Answer : FTIR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹). Quantum chemical calculations (e.g., B3LYP/6-311++G**) can predict vibrational modes and optimize geometry, helping distinguish between regioisomers like 4-nitro vs. 3-nitro positions . Compare experimental spectra with computed data to validate structural assignments, especially when substituent effects (e.g., bromomethyl vs. methyl groups) complicate interpretation.
Q. What safety protocols are essential for handling brominated pyridine derivatives in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store the compound in a cool, dry place away from oxidizing agents due to potential bromine release under thermal stress .
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer : Reductive coupling using nickel catalysts (e.g., NiCl₂ with P,N ligands) at 60–80°C in anhydrous THF can improve selectivity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1). Purify via column chromatography (SiO₂, gradient elution) to isolate the product from brominated intermediates like 2-bromo-6-methylpyridine .
Advanced Research Questions
Q. How do steric and electronic effects influence the stability of this compound under varying storage conditions?
- Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis, while the bromomethyl group is prone to nucleophilic substitution. Stability studies under controlled humidity (e.g., 40% vs. 80% RH) and temperature (4°C vs. 25°C) show faster degradation at higher humidity. Use Karl Fischer titration to quantify moisture uptake and DSC to assess thermal decomposition thresholds .
Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3PW91/cc-pVTZ level calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the bromomethyl group’s LUMO energy (-1.8 eV) indicates higher reactivity toward Suzuki-Miyaura coupling compared to the nitro group . Validate predictions with kinetic studies (e.g., monitoring Pd-catalyzed coupling rates via HPLC).
Q. How can contradictions in reported synthetic yields for nickel-catalyzed reactions involving brominated pyridines be resolved?
- Methodological Answer : Discrepancies often arise from ligand choice (e.g., phosphinitooxazoline vs. bipyridine ligands) and solvent polarity. Design a DOE (Design of Experiments) varying ligands (5–10 mol%), temperature (50–90°C), and solvent (DMF vs. THF). Use ANOVA to identify critical factors. For instance, THF increases Ni catalyst stability but slows reaction kinetics compared to DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
